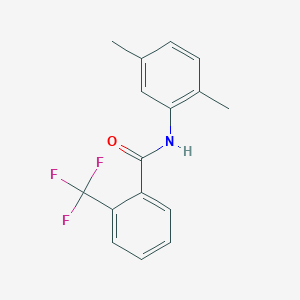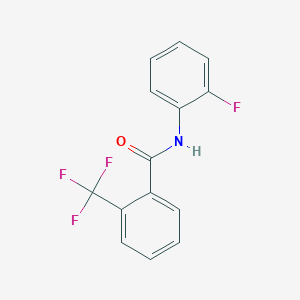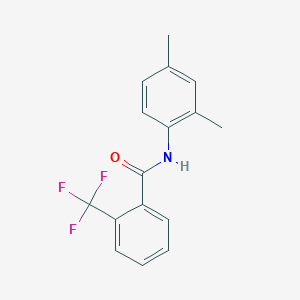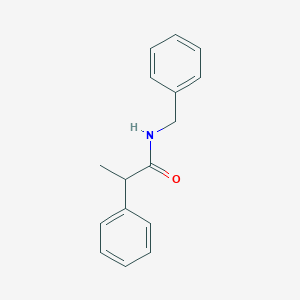![molecular formula C16H11FN4S2 B257109 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257109.png)
6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has been studied for its potential pharmacological properties. This compound has been synthesized and evaluated for its biological activity, including its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of key enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are varied and depend on the specific application. In general, the compound has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent pharmacological activity. It has been shown to exhibit strong antibacterial, antifungal, and anticancer activities, which make it a promising candidate for further development as a therapeutic agent. However, there are also limitations to its use in lab experiments. For example, the compound has been reported to have low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, the compound may have potential toxicity concerns, which need to be further evaluated.
Direcciones Futuras
There are several future directions for research on 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is further elucidating the compound's mechanism of action and identifying specific targets for its pharmacological activity. Another area of interest is developing more effective methods for synthesizing the compound and improving its solubility and bioavailability. Additionally, further studies are needed to evaluate the compound's potential toxicity and safety profile, as well as its efficacy in vivo and in clinical trials. Overall, 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various areas of pharmacology and medicine.
Métodos De Síntesis
The synthesis of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The synthesis involves the reaction of 3-phenylthiomethyl-1,2,4-triazole-5-thiol with 3-bromoaniline in the presence of copper powder and a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction to form the desired product. The yield of the product is reported to be moderate, but the method is reproducible and can be scaled up for larger quantities.
Aplicaciones Científicas De Investigación
The 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been studied for its potential pharmacological properties. It has been evaluated for its antibacterial, antifungal, and anticancer activities. The compound has been found to exhibit potent antibacterial and antifungal activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been shown to have anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Nombre del producto |
6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C16H11FN4S2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
6-(3-fluorophenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4S2/c17-12-6-4-5-11(9-12)15-20-21-14(18-19-16(21)23-15)10-22-13-7-2-1-3-8-13/h1-9H,10H2 |
Clave InChI |
GRMLUZHGRQIDKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
SMILES canónico |
C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)


![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257104.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
![3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257107.png)
![6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257108.png)
![ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257111.png)